

An In-depth Technical Guide to Methyl 3-aminobenzo[b]thiophene-2-carboxylate

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Compound of Interest

Compound Name: Methyl 3-aminobenzo[b]thiophene-2-carboxylate

Cat. No.: B1362130

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CAS Number: 35212-85-2

This technical guide provides a comprehensive overview of **Methyl 3-aminobenzo[b]thiophene-2-carboxylate**, a key building block in medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications, with a focus on its role in the development of kinase inhibitors.

Chemical and Physical Properties

Methyl 3-aminobenzo[b]thiophene-2-carboxylate is a solid, appearing as a cream to pale yellow or yellow to brown crystalline powder.^{[1][2]} It is an organic building block belonging to the families of primary amines, esters, 5-membered heterocycles, and benzothiophenes.^[3]

Table 1: Physicochemical Properties

Property	Value	Reference(s)
CAS Number	35212-85-2	[2]
Molecular Formula	C ₁₀ H ₉ NO ₂ S	[2][3]
Molecular Weight	207.25 g/mol	[3]
Melting Point	108°C to 112°C	[1][2]
Appearance	Crystalline powder	[1][2]
Color	Yellow to brown	[1][2]
Purity	≥96.0% (HPLC)	[1][2]
InChI Key	VLHHEYMZLXKSQO- UHFFFAOYSA-N	[2][3]
SMILES	COC(=O)C1=C(N)C2=CC=CC =C2S1	[2]

Spectroscopic Data

The structural identity of **Methyl 3-aminobenzo[b]thiophene-2-carboxylate** is confirmed by various spectroscopic techniques.

Table 2: Spectroscopic Data Summary

Technique	Data	Reference(s)
¹ H NMR	(400 MHz, d ₆ -DMSO) δH/ppm 8.44 (1H, d, J = 1.9 Hz, 4-CH), 7.82 (1H, d, J = 8.6 Hz, 7-CH), 7.64 (1H, dd, J = 8.6, 1.9 Hz, 6-CH), 7.17 (2H, bs, NH ₂), 3.79 (3H, s, Me)	[4]
¹³ C NMR	(101 MHz, d ₆ -DMSO) δC/ppm 164.6 (C), 148.6 (C), 137.7 (C), 133.2 (C), 131.0 (C), 125.7 (CH), 125.2 (CH), 117.1 (CH), 96.1 (C), 51.4 (Me)	[4]
Infrared (IR)	Conforms to structure. Key peaks include N-H and C=O stretching.	[1][2]
Mass Spectrometry (MS)	m/z (ES) 207 (M ⁺ , 93%), 176 (30), 175 (100), 147 (34), 146 (37)	[4]

Experimental Protocols

Microwave-Assisted Synthesis of Methyl 3-aminobenzo[b]thiophene-2-carboxylate

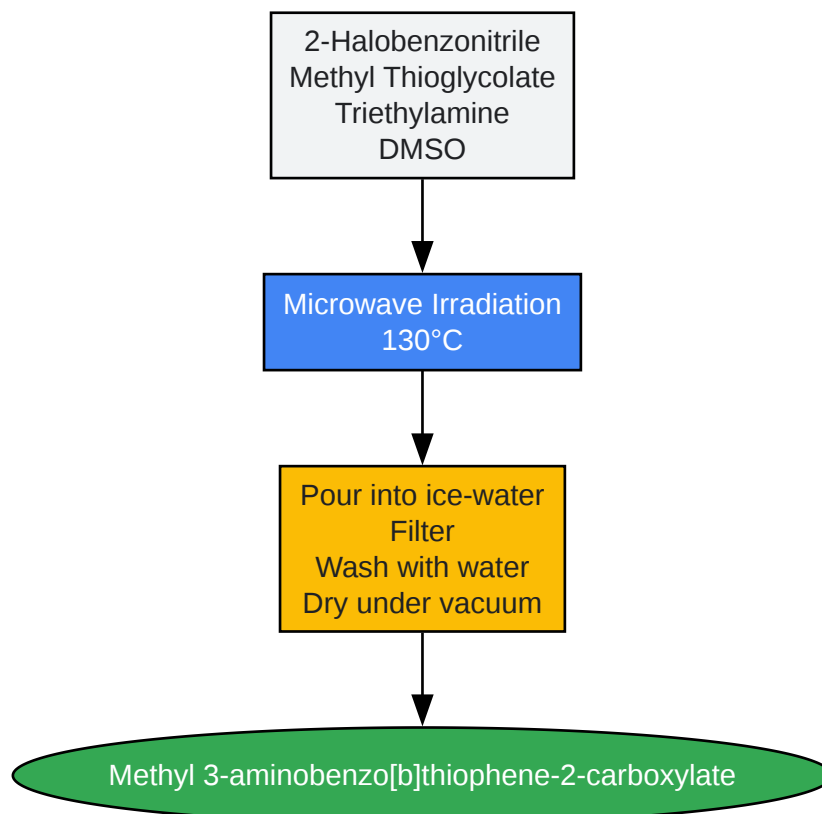
This method provides rapid access to the title compound from 2-halobenzonitriles and methyl thioglycolate.[4][5]

Procedure:

- A mixture of the 2-halobenzonitrile (1.0 equivalent), methyl thioglycolate (1.05 equivalents), and triethylamine (3.1 equivalents) in dry DMSO (2 M) is prepared.
- The mixture is subjected to microwave irradiation in a suitable microwave synthesizer at 130°C. The hold time is modulated by the initial microwave power.

- After cooling to room temperature, the reaction mixture is poured into ice-water.
- The resulting solid is collected by filtration, washed with water, and dried under vacuum to yield the desired product.[4]

Logical Workflow for Synthesis:



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Microwave-assisted synthesis workflow.

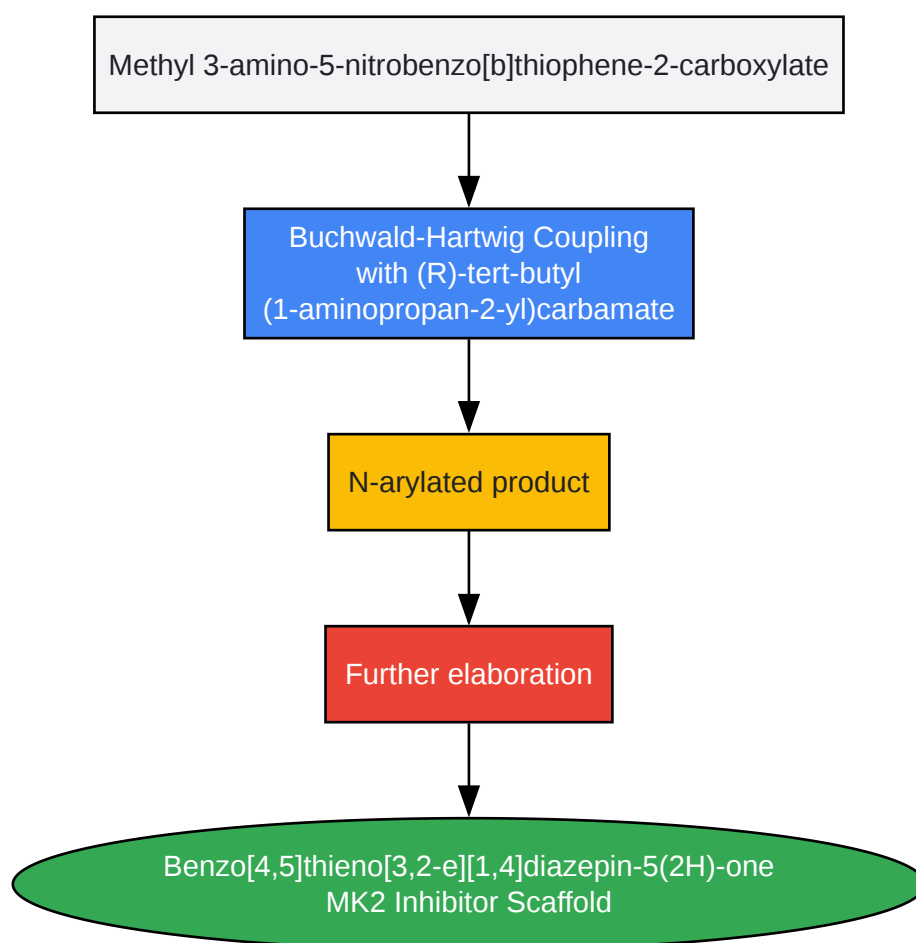
Applications in Drug Development: A Scaffold for Kinase Inhibitors

Methyl 3-aminobenzo[b]thiophene-2-carboxylate is a valuable scaffold for the synthesis of a variety of kinase inhibitors, demonstrating its significance in drug discovery.[4] This includes inhibitors for LIMK1, PIM kinases, and MAPK-activated protein kinase 2 (MK2).[4][5]

Synthesis of a Benzo[6][7]thieno[3,2-e][4][6]diazepin-5(2H)-one MK2 Inhibitor Scaffold

The 5-nitro analogue of the title compound can be further elaborated to produce an MK2 inhibitor scaffold.^[4]

Experimental Workflow:



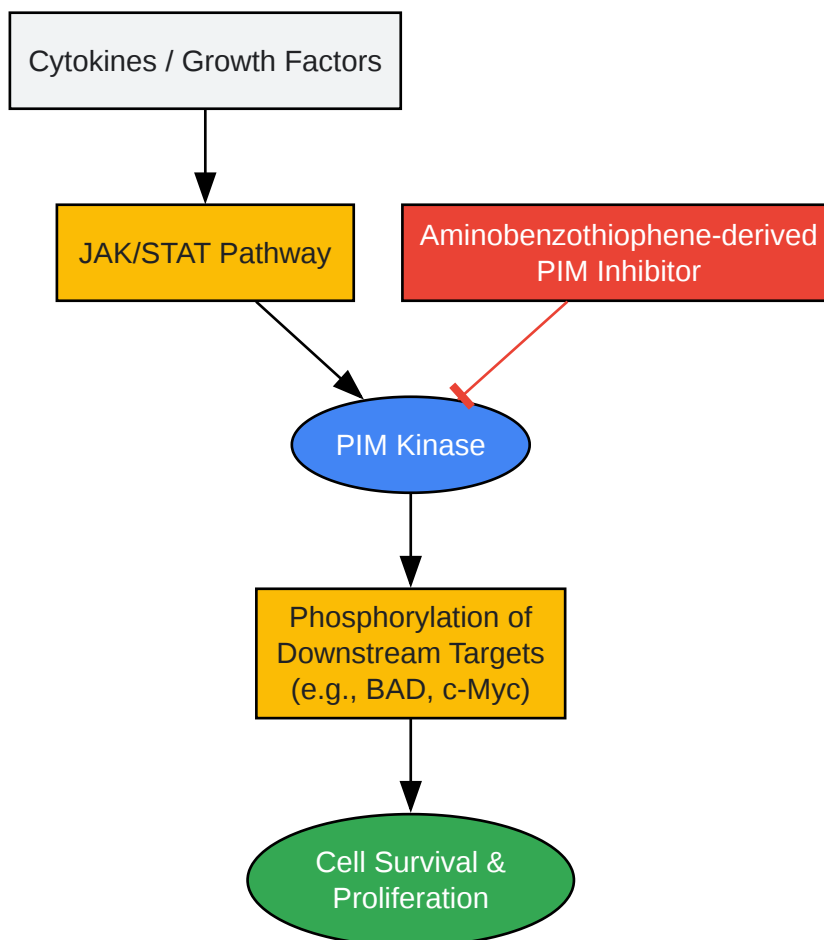
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Synthesis of an MK2 inhibitor scaffold.

Targeted Signaling Pathways

PIM kinases are a family of serine/threonine kinases that play a role in cell survival and proliferation. Inhibitors derived from the aminobenzothiophene scaffold have shown potent activity against PIM1, PIM2, and PIM3.^[4]

PIM Kinase Signaling Diagram:

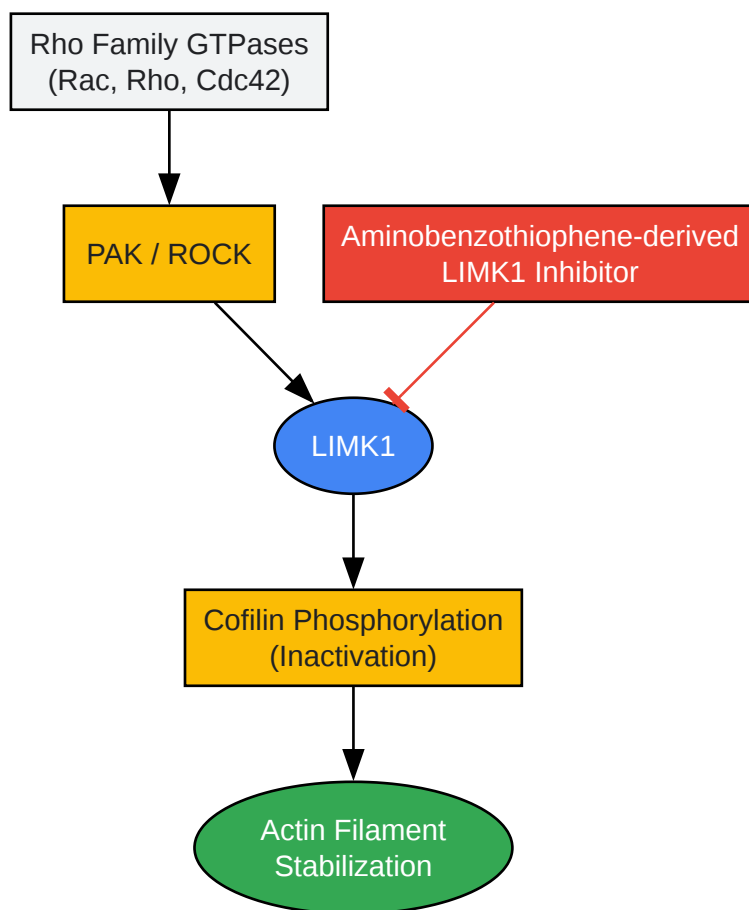


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PIM kinase signaling pathway and inhibition.

LIMK1 is involved in regulating actin dynamics.[4] The 3-aminothieno[2,3-b]pyridine-2-carboxamide core, derived from the title compound, is a key motif in LIMK1 inhibitors.[4]

LIMK1 Signaling Diagram:

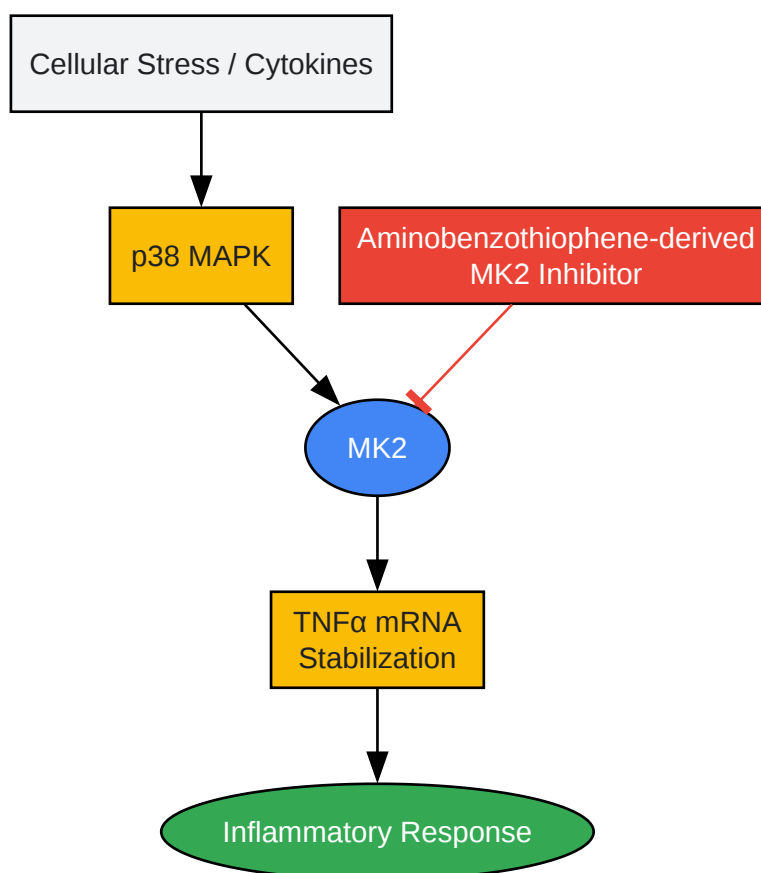


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LIMK1 signaling pathway and inhibition.

MK2 is a downstream substrate of p38 MAPK and is involved in inflammatory responses. Benzothiophene-based inhibitors have been developed to target MK2.^{[4][6]}

MK2 Signaling Diagram:



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MK2 signaling pathway and inhibition.

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